N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Drug Design ADME Prediction

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide (CAS 1396679-79-0) is a synthetic small molecule (C20H19N3OS, MW 349.5 g/mol) belonging to the benzo[d]thiazole-2-carboxamide chemotype. The compound features a characteristic but-2-yn-1-yl linker connecting the benzothiazole-2-carboxamide pharmacophore to a tertiary N-benzyl-N-methylamino group.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 1396679-79-0
Cat. No. B2592300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide
CAS1396679-79-0
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESCN(CC#CCNC(=O)C1=NC2=CC=CC=C2S1)CC3=CC=CC=C3
InChIInChI=1S/C20H19N3OS/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)20-22-17-11-5-6-12-18(17)25-20/h2-6,9-12H,13-15H2,1H3,(H,21,24)
InChIKeyOOTTUULXEBOIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide (CAS 1396679-79-0) – Structural Profile for Research Procurement


N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide (CAS 1396679-79-0) is a synthetic small molecule (C20H19N3OS, MW 349.5 g/mol) belonging to the benzo[d]thiazole-2-carboxamide chemotype [1]. The compound features a characteristic but-2-yn-1-yl linker connecting the benzothiazole-2-carboxamide pharmacophore to a tertiary N-benzyl-N-methylamino group. This class of heterocyclic carboxamides has emerged in the patent and primary literature as a privileged scaffold for inhibiting stearoyl-CoA desaturase (SCD1) [2] and mycobacterial ATP phosphoribosyltransferase (ATP-PRTase/HisG) [3], establishing the compound's relevance for metabolic disease and anti-tuberculosis drug discovery programs. The compound is commercially available from multiple screening compound suppliers at ≥95% purity, enabling direct procurement for SAR expansion and target validation studies. However, published experimental bioactivity data for this exact compound remain extremely limited; the differentiation arguments below rely on computational property comparisons, class-level SAR inferences, and structural analog benchmarking.

Why N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by Simplistic Analogs


The benzothiazole-2-carboxamide scaffold tolerates wide substitutional variation, but small changes in the but-2-yn-1-yl amine substituent profoundly alter physicochemical properties, target engagement, and metabolic stability [1]. Published structure–activity relationships (SAR) for this chemotype demonstrate that the nature of the terminal amine—whether morpholine, dimethylamine, or benzyl(methyl)amine—modulates ATP-PRTase inhibition potency by more than 2‑fold [2]. The N-benzyl-N-methyl substitution in the target compound confers a distinct balance of lipophilicity (XLogP3 = 3.6 vs. ~1.5–2.5 for morpholino analogs), hydrogen-bond acceptor count (4 vs. 5 for morpholino), and steric bulk that collectively determine passive permeability, solubility, and potential off-target liability. For procurement decisions, substituting a morpholino‑, piperidino‑, or dimethylamino‑alkyne analog without understanding these property differences risks either reduced cellular activity due to poor membrane permeability or increased metabolic clearance due to excessive lipophilicity. The quantitative evidence below defines the property space of the target compound relative to its closest commercially available structural neighbors.

Head-to-Head Property and Activity Benchmarks for N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide


Lipophilic Character and Predicted Passive Membrane Permeability

The target compound possesses an XLogP3 value of 3.6, which lies within the optimal oral drug space (1–3 for Lipinski compliance but near the upper bound). In comparison, the morpholino analog N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide has an XLogP3 predicted at approximately 1.8–2.2 (based on typical morpholine contribution of ΔlogP ≈ −1.4 vs. N-benzyl-N-methyl). This difference of ~1.4–1.8 logP units translates to an approximately 25–60-fold higher predicted octanol/water partition coefficient for the target compound, implying significantly better passive membrane permeability for intracellular target engagement, but potentially higher metabolic clearance risk. [1]

Medicinal Chemistry Drug Design ADME Prediction

Topological Polar Surface Area and Predicted Oral Absorption

The target compound has a topological polar surface area (TPSA) of 73.5 Ų, well below the 140 Ų threshold associated with good oral bioavailability under Veber's rules. The morpholino analog would have a TPSA of ~82–85 Ų due to the additional ether oxygen in the morpholine ring. The lower TPSA of the target compound (difference ~8–12 Ų) predicts improved intestinal absorption and potentially better blood–brain barrier penetration for CNS applications. [1]

ADME Oral Bioavailability Veber Rules

Rotatable Bond Count and Molecular Flexibility

The target compound contains 5 rotatable bonds, compared to 4 in the dimethylamino analog N-(4-(dimethylamino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide and 5 in the morpholino analog. The benzyl group introduces an additional rotational degree of freedom that, while slightly reducing ligand efficiency due to higher conformational entropy penalty, provides a larger hydrophobic surface for potential π-stacking or hydrophobic pocket interactions in target binding sites. This structural feature has been associated with improved selectivity in benzothiazole-2-carboxamide SAR series where benzyl substituents engage accessory hydrophobic sub-pockets of ATP-PRTase. [1] [2]

Ligand Efficiency Conformational Entropy Drug-Likeness

Class-Level ATP-PRTase Inhibitory Potential and Anti-TB Activity

Benzo[d]thiazole-2-carboxamides have been validated as potent ATP-PRTase (HisG) inhibitors with anti-tubercular activity. In a head-to-head study, compound 1n (structurally related benzothiazole-2-carboxamide) exhibited an EC50 of 12.5 µM against ATP-PRTase with a Kd of 8.3 µM and stronger competitive inhibition toward ATP than comparator 2a (EC50 = 28.7 µM, Kd = 18.1 µM). [1] The target compound incorporates the identical benzothiazole-2-carboxamide pharmacophore required for ATP-PRTase inhibition, with the benzyl(methyl)amino-alkyne side chain replacing the arylalkylamide moieties of compounds 1n/2a. Based on published SAR, N-benzyl substitution in this series is associated with enhanced competitive binding due to hydrophobic interactions in the ATP-binding pocket. The target compound is therefore predicted to retain or exceed the ATP-PRTase inhibitory activity of the reported chemotype, though direct experimental confirmation is required.

Tuberculosis Drug Discovery HisG Inhibition Histidine Biosynthesis

Recommended Research and Industrial Application Scenarios for N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide


ATP-PRTase (HisG) Inhibitor Hit Expansion for Anti-TB Lead Discovery

The compound retains the critical benzothiazole-2-carboxamide pharmacophore validated by Dhameliya et al. for ATP-PRTase inhibition (compound 1n EC50 = 12.5 µM) [1]. Its N-benzyl-N-methyl substituent is predicted to engage hydrophobic sub-pockets adjacent to the ATP-binding site, potentially improving competitive inhibition kinetics. Procure this compound for enzyme inhibition assays (ATP-PRTase from M. tuberculosis H37Rv), L-histidine complementation studies, and molecular docking validation against the published HisG crystal structure.

SCD1 Inhibitor Development for Metabolic Disease

The benzo[d]thiazole-2-carboxamide scaffold is a known pharmacophore for stearoyl-CoA desaturase-1 (SCD1) inhibition, as disclosed in multiple patent families [2]. The target compound's lipophilicity (XLogP3 = 3.6) [3] is well-matched to the hydrophobic SCD1 substrate channel, making it suitable for in vitro SCD1 enzyme assays using HepG2 microsomal preparations or recombinant human SCD1. Its TPSA of 73.5 Ų supports intracellular access to the ER-localized enzyme.

Structure–Activity Relationship (SAR) Studies Around the But-2-yn-1-yl Amine Substituent

The compound represents a specific point in the amine substituent SAR landscape (N-benzyl-N-methyl) that is not covered by common morpholino, piperidino, or dimethylamino analogs . Procure this compound alongside its morpholino analog and dimethylamino analog as a matched set to systematically evaluate the impact of amine steric bulk, lipophilicity, and hydrogen-bond acceptor count on target potency, selectivity, and ADME properties. The rotatable bond count difference (5 vs. 4) provides a measurable parameter for analyzing conformational entropy effects on binding free energy.

Computational Drug Design and Virtual Screening Benchmarking

With high-quality computed descriptors available (MW 349.5, XLogP3 3.6, TPSA 73.5 Ų, 5 rotatable bonds, 1 HBD, 4 HBA) [3], this compound serves as a well-characterized reference for benchmarking molecular docking, pharmacophore modeling, and machine learning-based activity prediction algorithms applied to the benzothiazole-2-carboxamide chemotype. Its intermediate complexity makes it suitable for validating scoring functions before virtual screening of larger compound libraries.

Quote Request

Request a Quote for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.